molecular formula C20H16BrNO5 B7738592 4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate

4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate

Cat. No.: B7738592
M. Wt: 430.2 g/mol
InChI Key: HEHKGOULJGBLKL-XNTDXEJSSA-N
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Description

4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate: is a complex organic compound with a molecular formula of C20H16BrNO5 and a molecular weight of 430.258

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of the core phenyl ring. The cyano and methoxy groups are introduced through specific reactions, followed by the addition of the ethoxy and bromobenzoate groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The bromobenzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of a carboxylic acid derivative.

  • Reduction: : Formation of an amine derivative.

  • Substitution: : Formation of various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent in chemical research.

  • Biology: : Studied for its biological activity and potential use in drug discovery.

  • Medicine: : Investigated for its therapeutic properties and potential use in pharmaceuticals.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-bromobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and bromobenzoate groups play a crucial role in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific chemical structure and functional groups. Similar compounds include:

  • 4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-chlorobenzoate

  • 4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-fluorobenzoate

  • 4-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)-2-methoxyphenyl 4-iodobenzoate

Properties

IUPAC Name

[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO5/c1-3-26-19(23)15(12-22)10-13-4-9-17(18(11-13)25-2)27-20(24)14-5-7-16(21)8-6-14/h4-11H,3H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHKGOULJGBLKL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Br)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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